Fenbuconazol

Vue d'ensemble

Description

Fenbuconazole is a triazole fungicide known for its systemic, protectant, and curative actions. It is primarily used in agriculture to control a variety of fungal diseases such as powdery mildew, black rot, and scab. The compound has a low aqueous solubility but is soluble in many organic solvents. It is not volatile and can be persistent in both soil and water systems depending on local conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fenbuconazole is synthesized through a multi-step process involving the reaction of 4-chlorobenzyl cyanide with phenylacetonitrile in the presence of a base to form an intermediate. This intermediate is then reacted with 1,2,4-triazole under specific conditions to yield fenbuconazole .

Industrial Production Methods

Industrial production of fenbuconazole involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Fenbuconazole undergoes various chemical reactions, including:

Oxidation: Fenbuconazole can be oxidized to form hydroxylated derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms of fenbuconazole, and substituted triazole derivatives .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Fenbuconazole (C19H17ClN4) operates by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to cell death in susceptible fungi, making fenbuconazole effective against diseases such as leaf spot, rusts, and powdery mildew .

Agricultural Applications

Fenbuconazole is primarily applied in the following agricultural contexts:

- Fruit Crops : It is extensively used on stone fruits (e.g., peaches, cherries) and pome fruits (e.g., apples, pears) to control various fungal diseases.

- Vegetable Production : Fenbuconazole helps manage fungal infections in vegetables, ensuring higher yields and quality.

- Cereal Crops : It is also applied in grain production to combat fungal pathogens that can affect crop health and storage.

Toxicological Profile

The safety profile of fenbuconazole has been evaluated through various studies. Key findings include:

- Low Acute Toxicity : Studies indicate that fenbuconazole has low acute toxicity levels in mammals, with oral LD50 values exceeding 5000 mg/kg in rats .

- Chronic Effects : Long-term exposure studies have shown potential effects on liver function and thyroid hormone levels, particularly at high doses .

Environmental Impact

Fenbuconazole's environmental persistence varies based on local conditions. It is moderately toxic to aquatic organisms and can accumulate in soil; however, it is not expected to leach into groundwater due to its low solubility in water .

Case Studies

- Residue Trials in Stone Fruits : A study indicated that fenbuconazole residues were minimal in stone fruits after application, with levels falling below detectable limits within a short time post-harvest. This suggests effective degradation and low consumer risk .

- Impact on Non-target Species : Research highlighted that fenbuconazole could affect reproductive success in wild solitary bees, raising concerns about its ecological impact beyond target pests .

- Metabolism Studies : In lactating dairy cows, fenbuconazole was found to be extensively metabolized, with minimal residues detected in milk and tissues. This indicates a low risk for food products derived from treated animals .

Data Summary Table

| Application Area | Target Pathogens | Residue Levels | Environmental Impact |

|---|---|---|---|

| Fruit Crops | Leaf spot, rusts | <0.1 mg/kg | Moderate toxicity to aquatic life |

| Vegetable Production | Powdery mildew | <0.04 mg/kg | Persistent but low groundwater leaching |

| Cereal Crops | Various fungal pathogens | Variable | Potential effects on non-target species |

Mécanisme D'action

Fenbuconazole exerts its effects by inhibiting sterol biosynthesis in fungi. It specifically targets the enzyme sterol 14α-demethylase, which is crucial for the production of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, fenbuconazole disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tebuconazole

- Propiconazole

- Myclobutanil

- Triadimefon

- Prothioconazole

Uniqueness

Fenbuconazole is unique in its high efficacy at lower application rates compared to other azoles. It also has a broader spectrum of activity against various fungal pathogens and exhibits lower toxicity to non-target organisms .

Fenbuconazole’s persistence in soil and water systems, combined with its systemic action, makes it a valuable tool in integrated pest management programs .

Activité Biologique

Fenbuconazole is a triazole fungicide primarily used in agricultural and horticultural applications for the control of various fungal diseases, including leaf spot and rusts. Its biological activity is characterized by its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.

- Chemical Name : 1-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)urea

- Molecular Formula : C₁₃H₁₂F₂N₄O

- Molecular Weight : 286.26 g/mol

- CAS Number : 114369-43-6

Fenbuconazole acts as a fungicide by inhibiting the enzyme lanosterol demethylase (CYP51), which is involved in the biosynthesis of ergosterol in fungi. This inhibition disrupts cell membrane integrity, leading to cell death. Additionally, fenbuconazole has been shown to activate various nuclear receptors in mammals, such as the pregnane X receptor (PXR) and constitutive androstane receptor (CAR), which may influence hepatic metabolism and detoxification processes .

Acute Toxicity

Fenbuconazole exhibits low acute toxicity:

- Oral LD50 : > 5000 mg/kg body weight

- Inhalation LC50 : > 2.1 mg/litre air

These values indicate that fenbuconazole is relatively safe when handled properly .

Chronic Toxicity Studies

Chronic studies have revealed several biological effects:

- In rats, long-term exposure resulted in hepatocellular hypertrophy and increased liver weights at doses as low as 400 ppm .

- A no-observed-adverse-effect level (NOAEL) was determined to be 100 ppm based on liver histopathology findings .

Metabolism and Excretion

Fenbuconazole undergoes extensive metabolism in mammals, primarily through phase I oxidation followed by phase II conjugation (glucuronidation). Studies on lactating goats indicated that less than 0.5% of the total residue remained in milk after dosing, suggesting rapid clearance from the system .

Genotoxicity

Fenbuconazole has been adequately tested for genotoxicity both in vitro and in vivo. The results indicate that it is not genotoxic, which supports its safety profile for agricultural use .

Case Study: Hepatic Effects in Rats

A study investigated the hepatic effects of fenbuconazole on rats over a period of 13 weeks. Key findings included:

- Increased liver weights and incidences of hepatocellular hypertrophy.

- Elevated serum levels of thyroid stimulating hormone (TSH) were observed alongside decreased thyroxine (T4) concentrations at higher doses.

- Histopathological examinations revealed diffuse follicular cell hypertrophy/hyperplasia in the thyroid gland at doses ≥800 ppm .

Table: Summary of Toxicological Findings

| Study Type | Dose Range (ppm) | Observed Effects | NOAEL (ppm) |

|---|---|---|---|

| Short-term (2 weeks) | 0 - 3000 | Liver hypertrophy, necrosis | Not established |

| Chronic (13 weeks) | 0 - 3200 | Increased liver weights, thyroid changes | 100 |

| Genotoxicity | N/A | No genotoxic effects observed | N/A |

Environmental Impact Studies

Research has also focused on the environmental persistence of fenbuconazole. It has been shown to degrade relatively quickly in soil under aerobic conditions but can persist longer under anaerobic conditions. This degradation is crucial for assessing its environmental impact and potential risks to non-target organisms.

Propriétés

IUPAC Name |

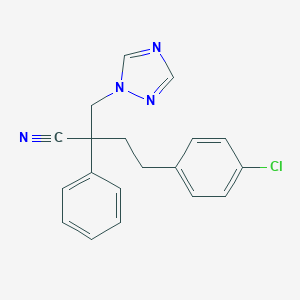

4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDJADAKIFFEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032548 | |

| Record name | 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114369-43-6, 119611-00-6 | |

| Record name | Fenbuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114369-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbuconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114369436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-1-propanenitrile, alpha-(2-(4-chlorophenyl)ethyl)-alpha-phenyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119611006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-2-phenyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-propanenitrile, α-[2-(4-chlorophenyl)ethyl]-α-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENBUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P3C2AL0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fenbuconazole?

A1: Fenbuconazole is a triazole fungicide that acts by inhibiting the biosynthesis of ergosterol in fungal cell membranes. [, , , ] It specifically targets the enzyme cytochrome P450 14α-demethylase (CYP51), which is involved in the demethylation step of lanosterol to ergosterol. [, ] This disruption in ergosterol production leads to structural and functional changes in the fungal cell membrane, ultimately causing cell death. [, , ]

Q2: Are there analytical methods available for detecting and quantifying Fenbuconazole in various matrices?

A2: Yes, several analytical methods have been developed for Fenbuconazole quantification. One common approach is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. [, ] This technique has been successfully applied to determine Fenbuconazole residues in various matrices, including fruits like acai and cupuaçu. [, , ] Other methods employed include High-Performance Liquid Chromatography with ultraviolet-visible detection (HPLC-UV/DAD). [, ]

Q3: How does the structure of Fenbuconazole relate to its activity as a fungicide?

A4: The structure of Fenbuconazole, like other triazole fungicides, plays a crucial role in its activity. [] The triazole ring is a key pharmacophore responsible for binding to the target enzyme, CYP51. Modifications to the structure, such as changes to the substituents on the triazole ring or alterations to the other parts of the molecule, can significantly impact its activity, potency, and selectivity. []

Q4: Are there any known synergistic effects of Fenbuconazole when combined with other fungicides?

A5: Research has explored the synergistic potential of Fenbuconazole in combination with other fungicide classes. One study investigated the efficacy of Fenbuconazole in combination with Cyprodinil, a pyrimidine amine fungicide. [] This combination aimed to enhance the spectrum of activity and potentially delay resistance development.

Q5: What are the environmental implications of using Fenbuconazole?

A6: As with any pesticide, the use of Fenbuconazole raises concerns about potential environmental impacts. Research is needed to assess its ecotoxicological effects on non-target organisms and its behavior in the environment. [] Understanding its degradation pathways and potential for bioaccumulation is crucial for developing strategies to mitigate any negative impacts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.